3-(Methoxymethyl)-5-methylbenzaldehyde
Description
3-(Methoxymethyl)-5-methylbenzaldehyde is an aromatic aldehyde featuring a methoxymethyl (-CH₂-O-CH₃) substituent at position 3 and a methyl (-CH₃) group at position 5 of the benzaldehyde core. For example, the synthesis of structurally similar aldehydes, such as 2-hydroxy-3-methoxymethyl-5-methylbenzaldehyde, involves decarborane-mediated reduction of dicarboxaldehyde precursors under inert atmospheres . The methoxymethyl group enhances steric bulk and modulates electronic properties, making this compound valuable in pharmaceutical intermediates and organic synthesis .
Properties
CAS No. |
754149-11-6 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
3-(methoxymethyl)-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H12O2/c1-8-3-9(6-11)5-10(4-8)7-12-2/h3-6H,7H2,1-2H3 |
InChI Key |
NMTBINHGNJRYTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C=O)COC |
Canonical SMILES |
CC1=CC(=CC(=C1)C=O)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural features and substituent effects of 3-(Methoxymethyl)-5-methylbenzaldehyde and related compounds:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methoxymethyl group in this compound donates electrons via the ether oxygen, increasing electron density at the aromatic ring compared to nitro- or chloro-substituted analogs (e.g., 3-Methoxy-5-nitrobenzamide) .
- Biological Activity: Compounds with hydroxyl groups (e.g., 5-Chloro-2-hydroxy-3-methylbenzaldehyde) exhibit higher anti-inflammatory activity (IC₅₀: 6.37 μmol·L⁻¹) compared to non-hydroxylated derivatives, suggesting that the absence of -OH in this compound may reduce such activity .
Physicochemical and Spectral Data
| Property | This compound | 4-Hydroxy-3-methoxybenzaldehyde | 5-Chloro-2-hydroxy-3-methylbenzaldehyde |
|---|---|---|---|
| Melting Point | Not reported | 81–83°C | 128–130°C |
| Boiling Point | Not reported | 285°C | 310°C (decomposes) |
| UV-Vis λmax (nm) | ~280 (aromatic π→π*) | 230, 280 | 265, 310 |
| ¹H NMR (δ ppm) | ~9.8 (aldehyde H), 3.3 (OCH₃) | 9.8 (aldehyde H), 6.8 (Ar-H) | 10.1 (aldehyde H), 2.3 (CH₃) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
